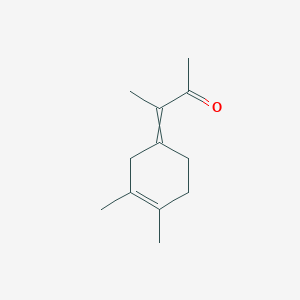
3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with two methyl groups and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylcyclohexanone with butan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylcyclohexanone: A precursor in the synthesis of 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one.
Butan-2-one: Another precursor used in the aldol condensation reaction.
Cyclohexanone: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and a butanone moiety
Properties
CAS No. |
90213-58-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohex-3-en-1-ylidene)butan-2-one |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12(7-9(8)2)10(3)11(4)13/h5-7H2,1-4H3 |
InChI Key |
GFOQYFIUOGRRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C(C)C(=O)C)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















